molecular formula C21H16N4O3S B2940367 N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923146-58-1

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2940367
CAS RN: 923146-58-1
M. Wt: 404.44
InChI Key: PTWUQGDNEDDRBD-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a promising candidate for drug development, particularly in the treatment of cancer and other diseases. In

Scientific Research Applications

Anti-Inflammatory Applications

Compounds containing the benzothiazole moiety, such as the one , have been studied for their anti-inflammatory properties. Specifically, derivatives have shown inhibitory activity against cyclooxygenase-1 (COX-1), with IC50 values ranging from 7.41 to 11.34 µM . This suggests potential for the development of new anti-inflammatory drugs that could be more selective or have fewer side effects than current medications.

Antimicrobial Activity

Thiazole derivatives are known for their broad applications in pharmaceuticals, including antimicrobial properties. The structure of benzothiazoles has been associated with activity against various pathogens, offering a scaffold for developing new antimicrobial agents .

Anticancer Potential

Benzothiazole derivatives have been explored for their antitumor properties. Some compounds have demonstrated cytotoxic activity on human tumor cell lines, indicating the potential of benzothiazole-based molecules as anticancer agents .

COX-2 Selective Inhibition

The selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. Benzothiazole derivatives have shown excellent COX-2 selectivity index (SI) values, suggesting their potential as safer anti-inflammatory drugs .

Albumin Denaturation Inhibition

The inhibition of albumin denaturation is another therapeutic avenue explored with benzothiazole derivatives. This property is related to anti-inflammatory activity, as it can prevent the misfolding of proteins that may lead to inflammation .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Benzothiazole derivatives have been subjected to molecular docking to visualize their binding to protein receptors, which is essential for the rational design of new drugs with improved efficacy .

Mechanism of Action

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-5-6-18-19(11-14)29-21(23-18)24(13-15-7-9-22-10-8-15)20(26)16-3-2-4-17(12-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWUQGDNEDDRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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